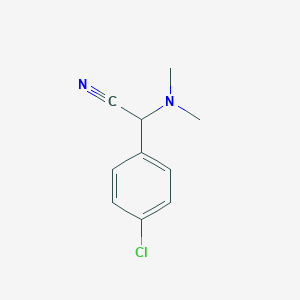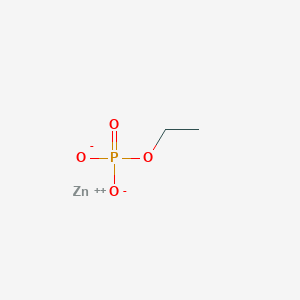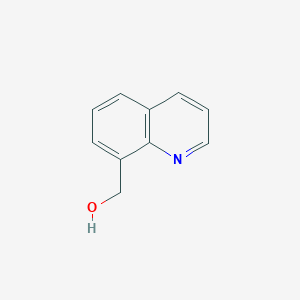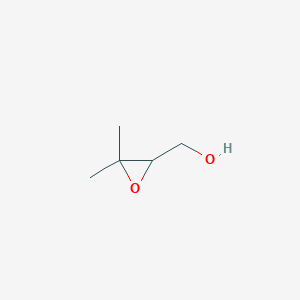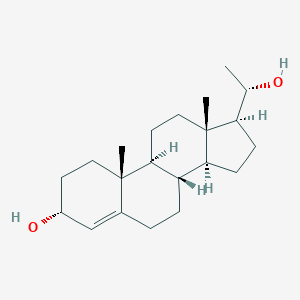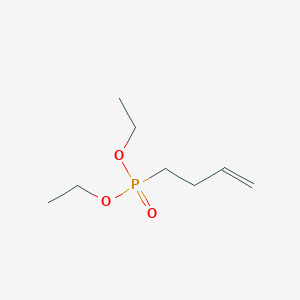
Hexamethylenediamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenediamine phosphate (HMDP) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a variety of properties that make it useful for a range of applications.
Applications De Recherche Scientifique
Hexamethylenediamine phosphate has been studied for its potential applications in a range of scientific research fields, including materials science, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various polymers, including polyamides and polyurethanes. Hexamethylenediamine phosphate has also been investigated as a potential drug delivery system, due to its ability to form stable complexes with drugs and release them in a controlled manner.
Mécanisme D'action
The mechanism of action of Hexamethylenediamine phosphate is not fully understood, but it is thought to involve the formation of stable complexes with other molecules. Hexamethylenediamine phosphate has been shown to bind to a range of molecules, including proteins, nucleic acids, and drugs. This binding can alter the properties of these molecules, leading to changes in their function or activity.
Biochemical and Physiological Effects:
Hexamethylenediamine phosphate has been shown to have a range of biochemical and physiological effects. It has been shown to be non-toxic and biocompatible, making it a promising candidate for use in drug delivery systems. Hexamethylenediamine phosphate has also been shown to have antimicrobial properties, making it useful for applications in microbiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Hexamethylenediamine phosphate is its versatility. It can be used in a range of applications, from materials science to drug delivery. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. Hexamethylenediamine phosphate can be difficult to work with due to its high solubility in water, which can make it challenging to isolate and purify.
Orientations Futures
There are many potential future directions for research on Hexamethylenediamine phosphate. One area of interest is the development of new drug delivery systems based on Hexamethylenediamine phosphate. Researchers are also investigating the use of Hexamethylenediamine phosphate in the synthesis of new materials with unique properties. Additionally, there is potential for Hexamethylenediamine phosphate to be used in the development of new antimicrobial agents.
Conclusion:
In conclusion, Hexamethylenediamine phosphate is a versatile chemical compound that has a range of potential applications in scientific research. Its unique properties make it useful for a range of applications, from drug delivery to materials science. While there are limitations to its use, the potential for future research on Hexamethylenediamine phosphate is vast, and it is likely that we will continue to see new applications for this compound in the years to come.
Méthodes De Synthèse
Hexamethylenediamine phosphate can be synthesized using a variety of methods, including the reaction of hexamethylenediamine with phosphoric acid or the reaction of hexamethylenetetramine with phosphoric acid and ammonia. The resulting compound can be purified using techniques such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
17558-97-3 |
|---|---|
Nom du produit |
Hexamethylenediamine phosphate |
Formule moléculaire |
C6H19N2O4P |
Poids moléculaire |
214.2 g/mol |
Nom IUPAC |
hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4) |
Clé InChI |
COVSKPKHYJXXHY-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCN.OP(=O)(O)O |
SMILES canonique |
C(CCCN)CCN.OP(=O)(O)O |
Autres numéros CAS |
17558-97-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



